molecular formula C8H4ClF3O2 B062147 2-(Trifluoromethoxy)benzoyl Chloride CAS No. 162046-61-9

2-(Trifluoromethoxy)benzoyl Chloride

Cat. No. B062147
CAS RN: 162046-61-9
M. Wt: 224.56 g/mol
InChI Key: KSHPWYXAJJCUMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(Trifluoromethoxy)benzoyl Chloride often involves multiple steps, including bromination, carboxylation, and chlorination. For example, the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, a closely related compound, was achieved through a three-step process with a total yield of 61.7%, highlighting the typical synthetic route involving halogenation followed by functional group transformation (Zhou Xiao-rui, 2006).

Molecular Structure Analysis

Molecular structure analysis of compounds in the same family as this compound involves detailed examination through techniques such as X-ray crystallography. For instance, the crystal structure of 2-trifluoromethyl-1-[(2'-1H-tetrazle-5-yl-biphenyl-4-yl) methyl]-benzimidazole provides insights into the arrangement of fluorinated groups and their impact on the overall molecular geometry, which is crucial for understanding the reactivity and properties of this compound (Wei-Fa Yu et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of this compound and related compounds often involves nucleophilic substitution reactions due to the presence of the acyl chloride functional group. These reactions enable the synthesis of a wide range of products, including pharmaceuticals and polymers. For example, the reactions of (trimethylsiloxy)benzoyl chlorides with various nucleophiles have been explored, demonstrating the versatility of acyl chlorides in organic synthesis (Gerd Schwarz et al., 1981).

Scientific Research Applications

  • Selenenylation-Acylation of C-H Acids : 2-(chloroseleno)benzoyl chloride acts as a bifunctional electrophile in the reaction with C-H acids, leading to the synthesis of 2-substituted benzo[b]selenophen-3(2H)-ones and 3-hydroxybenzo[b]selenophenes (KlocKrystian et al., 2001).

  • Synthesis of 2-Alkylidene-benzo[1,3]dioxin-4-ones : This compound is used as an intermediate in the synthesis of new aspirin prodrugs, demonstrating its potential in pharmaceutical applications (P. Babin & B. Bennetau, 2001).

  • Iridium-Catalyzed Reaction with Alkynes : Benzoyl chlorides, including derivatives like 2-(Trifluoromethoxy)benzoyl Chloride, efficiently react with dialkylacetylenes or diphenylacetylene in the presence of an iridium catalyst, leading to the production of tetrasubstituted naphthalenes and anthracene derivatives (T. Yasukawa et al., 2002).

  • Green Chemistry Applications : In aromatic electrophilic substitution reactions, metal triflates catalyze benzoylation and acetylation in an ionic liquid, demonstrating an environmentally friendly approach to chemical synthesis (J. Ross & Jianliang Xiao, 2002).

  • Mild Steel Corrosion Inhibition : Spirocyclopropane derivatives synthesized using benzoyl chloride, including this compound, have shown effective inhibition properties for mild steel corrosion in acidic solutions (M. Chafiq et al., 2020).

  • Polymer Modification for Antimicrobial Activity : Benzoyl chloride, when incorporated into a matrix of ethylene acrylic acid polymer, exhibits antimicrobial properties, highlighting its use in food preservation and material science (R. S. Matche et al., 2006).

  • Synthesis of Quinazolinones : Benzoyl chlorides, including fluorine-substituted derivatives, have been used in the synthesis of 4(3H)-quinazolinones, which are moderately active against various tumor cell lines (M. Deetz et al., 2001).

Safety and Hazards

: Sigma-Aldrich: 2-(Trifluoromethyl)benzoyl chloride

properties

IUPAC Name

2-(trifluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-7(13)5-3-1-2-4-6(5)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHPWYXAJJCUMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380431
Record name 2-(Trifluoromethoxy)benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

162046-61-9
Record name 2-(Trifluoromethoxy)benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethoxy)benzoyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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